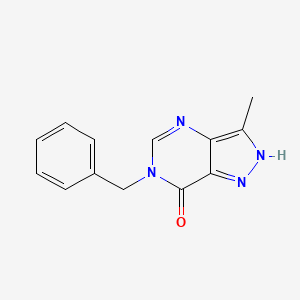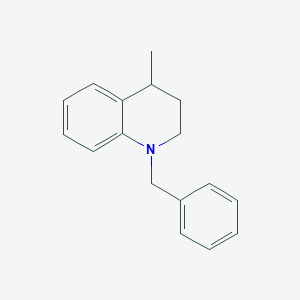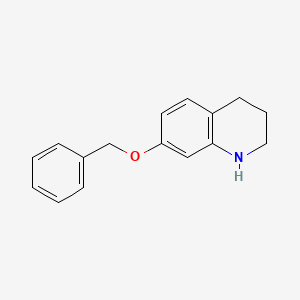
Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate is an organic compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . This compound is characterized by the presence of an ethyl carbonate group attached to a phenyl ring substituted with a methoxy group and an oxoethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate typically involves the reaction of 2-methoxy-4-(2-oxoethyl)phenol with ethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxoethyl group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbonate esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate involves the hydrolysis of the carbonate ester bond, releasing the corresponding phenol and ethyl carbonate. This hydrolysis can be catalyzed by enzymes or occur under acidic or basic conditions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl (2-methoxy-4-(2-oxoethyl)phenyl) carbonate can be compared with similar compounds such as:
2-Methoxy-4-ethylphenol: Similar structure but lacks the carbonate ester group.
2-Methoxy-4-methylphenol: Similar structure but has a methyl group instead of an oxoethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
ethyl [2-methoxy-4-(2-oxoethyl)phenyl] carbonate |
InChI |
InChI=1S/C12H14O5/c1-3-16-12(14)17-10-5-4-9(6-7-13)8-11(10)15-2/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
GJIRJTDHYRNYNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)CC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid](/img/structure/B11870153.png)




![4-Allyl-3-methyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11870178.png)
![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide](/img/structure/B11870182.png)



